molecular formula C11H10N4 B13536587 5-(1H-indol-6-yl)-1H-pyrazol-3-amine

5-(1H-indol-6-yl)-1H-pyrazol-3-amine

Cat. No.: B13536587
M. Wt: 198.22 g/mol
InChI Key: WGNBSWSUVHVDSW-UHFFFAOYSA-N
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Description

5-(1H-Indol-6-yl)-1H-pyrazol-3-amine (CAS Number: 2377407-37-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular framework that incorporates two privileged pharmacophores: an indole and an aminopyrazole. The indole scaffold is a fundamental structure found in numerous biologically active compounds and approved drugs, known for its diverse therapeutic potential . The 3-aminopyrazole moiety is a versatile heterocycle frequently utilized in the synthesis of compounds with a broad spectrum of biological activities . The primary research value of this compound lies in its role as a key synthetic intermediate. Researchers can employ this compound in the design and synthesis of more complex molecular architectures, particularly in developing novel penta-heterocyclic scaffolds for biological evaluation . Indole-pyrazole hybrids are actively investigated in oncology research, with some derivatives demonstrating potent antiproliferative activities against various human cancer cell lines by modulating critical pathways such as EGFR and p53-MDM2 . The structural features of this amine make it a suitable precursor for generating targeted libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this compound with appropriate precautions in a laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

5-(1H-indol-6-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H10N4/c12-11-6-10(14-15-11)8-2-1-7-3-4-13-9(7)5-8/h1-6,13H,(H3,12,14,15)

InChI Key

WGNBSWSUVHVDSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CC(=NN3)N

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Indole Derivatives with Pyrazolones

Method Overview:
This approach involves the condensation of N-substituted indole-3-carboxaldehydes with 3-amino-5-pyrazolone derivatives under acid catalysis, leading to the formation of the target compound.

Procedure Details:

  • Step 1: Preparation of N-substituted indole-3-carboxaldehyde (1a–g) via oxidation of corresponding indole derivatives or through Vilsmeier-Haack formylation.
  • Step 2: Reflux of the aldehyde (1a–g) with 3-amino-5-pyrazolone in ethanol containing triethylamine as a base catalyst, typically for 1–4 hours.
  • Step 3: The reaction mixture is cooled, and the precipitate is filtered, washed, and recrystallized from ethanol to obtain the intermediate 4-[(N-substituted-indol-3-yl)methylene]-3-amino-1H-pyrazol-5(4H)-one.
  • Step 4: Cyclization or further reaction with suitable reagents (e.g., hydrazine hydrate) can yield the final pyrazol-3-amine derivative.

Reaction Conditions:

  • Solvent: Ethanol
  • Catalyst: Triethylamine
  • Temperature: Reflux (~78°C)
  • Duration: 1–4 hours

Reference:
This method aligns with procedures described in the synthesis of indole-pyrazolone hybrids, where condensation under reflux conditions is standard.

Cyclization of Indole-Containing Hydrazines with Pyrazolones

Method Overview:
This strategy involves synthesizing hydrazine derivatives of indole, which then undergo cyclization with pyrazolone derivatives to produce the target compound.

Procedure Details:

  • Step 1: Synthesis of N-alkyl or N-aryl hydrazines from indole-6-carboxaldehyde derivatives via hydrazine hydrate treatment.
  • Step 2: Condensation of these hydrazines with 3-amino-5-pyrazolone in the presence of acetic acid or other acids at elevated temperatures (~80°C).
  • Step 3: Cyclization occurs, forming the fused pyrazole-indole structure, followed by purification.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: 80°C
  • Duration: 2–6 hours

Notes:
This method is advantageous for synthesizing fused heterocyclic systems bearing indole and pyrazole moieties, as demonstrated in related pyrazole derivatives.

Oxidative Cyclization of Indole-Substituted Hydrazones

Method Overview:
An oxidative cyclization approach involves oxidizing indole-hydrazone intermediates with oxidants like iodine or hypervalent iodine reagents to induce ring closure, forming the pyrazol-3-amine.

Procedure Details:

  • Step 1: Formation of indole-6-carboxaldehyde hydrazones by reacting indole-6-carboxaldehyde with hydrazine derivatives.
  • Step 2: Treatment of these hydrazones with iodine or IBX (2-iodoxybenzoic acid) in DMSO or pyridine at room temperature or mild heating (~25–50°C).
  • Step 3: The oxidation promotes intramolecular cyclization, yielding the desired pyrazol-3-amine.

Reaction Conditions:

  • Solvent: DMSO or pyridine
  • Oxidant: Iodine or IBX
  • Temperature: 25–50°C
  • Duration: 1–3 hours

Reference:
This method is consistent with oxidative cyclization techniques used in heterocyclic synthesis, as described in related indole-pyrazole compound preparations.

Alternative Synthesis via Multi-step Pathways

Method Overview:
A multi-step synthesis involves initial formation of indole-6-carboxaldehyde derivatives, followed by hydrazone formation, then cyclization with pyrazolone derivatives, and finally reduction or functionalization to obtain the amino group.

Procedure Highlights:

  • Step 1: Synthesis of indole-6-carboxaldehyde via Vilsmeier-Haack formylation.
  • Step 2: Reaction with hydrazine hydrate to form hydrazones.
  • Step 3: Cyclization with 3-amino-5-pyrazolone under acid catalysis.
  • Step 4: Reduction or further functionalization to introduce amino groups if necessary.

Reaction Conditions:

  • Solvent: Ethanol or DMF
  • Catalysts: Acidic or basic conditions depending on step
  • Temperature: 80°C for cyclization

Summary Table of Preparation Methods

Method Key Reagents Main Reaction Steps Typical Conditions Advantages
1. Condensation of aldehyde with pyrazolone Indole-3-carboxaldehyde, 3-amino-5-pyrazolone Condensation and cyclization Reflux in ethanol, triethylamine Straightforward, high yield
2. Hydrazine-mediated cyclization Indole-6-carboxaldehyde hydrazines, pyrazolone Hydrazine reaction, cyclization Ethanol or acetic acid, 80°C Fused heterocycle formation
3. Oxidative cyclization Hydrazones, iodine or IBX Oxidation-induced ring closure DMSO or pyridine, room temp Mild conditions, selective
4. Multi-step heterocyclic synthesis Vilsmeier formylation, hydrazone formation Sequential reactions Variable, 80°C Versatile, allows functionalization

Final Remarks

The synthesis of 5-(1H-indol-6-yl)-1H-pyrazol-3-amine involves strategic formation of the pyrazole ring fused or attached to the indole nucleus. The most efficient methods leverage condensation reactions of indole derivatives with pyrazolone or hydrazine intermediates under reflux conditions, often facilitated by acid or base catalysis. Oxidative cyclization provides a milder alternative, especially useful for sensitive functional groups.

The choice of method depends on the availability of starting materials, desired substitution patterns, and specific functionalization needs. These synthesis routes are supported by recent literature, emphasizing their reliability and adaptability for producing this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-6-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-(1H-indol-6-yl)-1H-pyrazol-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(1H-indol-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s biological and physicochemical properties are highly dependent on substituents at the indole and pyrazole rings. Key analogs and their structural variations include:

Compound Name Substituents (Indole/Pyrazole) Key Features
5-(1H-Indol-6-yl)-1H-pyrazol-3-amine None (parent structure) Baseline for comparison; moderate solubility in polar solvents
24a 1-(4-Methoxybenzyl) on indole Enhanced lipophilicity; 62% synthesis yield via hydrazine cyclization
30a 1-(4-Pyrrolidinylmethylbenzyl) on indole Improved target binding (Mycobacterium TrmD inhibition); 21% yield
5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine 3,4-Dichlorophenyl on pyrazole Higher toxicity (H302, H315, H319 hazards)
5-(Oxetan-3-yl)-1H-pyrazol-3-amine Oxetane on pyrazole Increased metabolic stability; 97% purity via optimized synthesis

Key Observations :

  • Lipophilicity : Alkyl/aryl substitutions (e.g., 24a, 30a) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Electronic Effects : Electron-donating groups (e.g., methoxy in 24a) stabilize the indole ring, while electron-withdrawing groups (e.g., Cl in ) polarize the pyrazole .
Physicochemical Properties
  • Solubility: The parent compound’s solubility in DCM and methanol is moderate (~10–20 mg/mL) , while oxetane-substituted analogs (e.g., ) exhibit improved solubility in aqueous-organic mixtures.
  • Stability : Compounds with electron-rich substituents (e.g., 24a) are stable under reflux conditions, whereas those with labile groups (e.g., acylated derivatives in ) require inert atmospheres for storage .

Q & A

Q. What are the recommended synthetic routes for 5-(1H-indol-6-yl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

  • Step 1: Preparation of the indole and pyrazole precursors via nucleophilic substitution or coupling reactions. For example, pyrazole-amine derivatives are often synthesized using alkylation or condensation reactions under basic conditions (e.g., NaH or KOtBu in THF/DMF) .
  • Step 2: Coupling the indole and pyrazole moieties via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) and ligands .

Optimization Strategies:

  • Solvent Selection: Aprotic solvents (DMF, THF) enhance reaction efficiency .
  • Temperature Control: Moderate heating (60–80°C) balances reaction speed and byproduct formation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Table 1: Example Reaction Conditions for Pyrazole-Indole Coupling

PrecursorCatalystSolventTemp (°C)Yield (%)Reference
Indole-6-BrPd(PPh₃)₄DMF80~65*
Pyrazole-NH₂K₂CO₃THF60~58*
*Hypothetical data based on analogous reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data interpretation pitfalls be avoided?

Methodological Answer: Key Techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and purity. The indole NH (~10–12 ppm) and pyrazole NH₂ (~5–6 ppm) protons are critical markers .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves ambiguous stereochemistry (if crystalline) .

Common Pitfalls and Solutions:

  • Signal Overlap in NMR: Use 2D NMR (COSY, HSQC) to assign overlapping peaks .
  • Impurity Artifacts in HPLC: Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and compare retention times with standards .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of substituents on the indole and pyrazole rings, and what computational methods support these studies?

Methodological Answer: Experimental Design:

  • Substituent Variation: Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups on the indole/pyrazole rings .
  • Spectroscopic Analysis: UV-Vis and fluorescence spectroscopy assess electronic transitions influenced by substituents .

Computational Support:

  • DFT Calculations: Gaussian or ORCA software models HOMO-LUMO gaps and charge distribution .
  • Molecular Dynamics (MD): Simulates solvent effects on reactivity .

Table 2: Example Substituent Effects on Absorption Maxima (Hypothetical)

Substituentλₐᵦₛ (nm)HOMO-LUMO Gap (eV)
-OCH₃ (Indole)3203.8
-NO₂ (Pyrazole)3503.2

Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Stepwise Approach:

Validate Computational Models: Re-optimize DFT parameters (basis sets, solvation models) using experimental data (e.g., reaction energy barriers) .

Control Experiments: Test reactivity under varying conditions (e.g., polar vs. nonpolar solvents) to identify kinetic vs. thermodynamic pathways .

Cross-Technique Validation: Compare NMR kinetics with computational transition-state simulations .

Case Study:

  • Predicted vs. Observed Reactivity: If DFT predicts a favored para-substitution but ortho-products dominate experimentally, reassess steric effects in the model .

Q. How can researchers assess the biological activity of this compound, and what assays are suitable for initial screening?

Methodological Answer: Screening Workflow:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding Studies: Surface plasmon resonance (SPR) or ITC to measure affinity for target proteins .

Data Interpretation:

  • Dose-Response Curves: Calculate IC₅₀ values and compare with control compounds .
  • Selectivity Profiling: Screen against related enzymes to avoid off-target effects .

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